molecular formula C10H11F2NO B13616217 3-(2,3-Difluorobenzyl)azetidin-3-ol

3-(2,3-Difluorobenzyl)azetidin-3-ol

Cat. No.: B13616217
M. Wt: 199.20 g/mol
InChI Key: BWJDSIVOKZBQRN-UHFFFAOYSA-N
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Description

3-(2,3-Difluorobenzyl)azetidin-3-ol is a chemical compound with the molecular formula C10H11F2NO and a molecular weight of 199.2 g/mol . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, substituted with a 2,3-difluorobenzyl group and a hydroxyl group at the 3-position. The presence of the difluorobenzyl group imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3-(2,3-Difluorobenzyl)azetidin-3-ol typically involves the reaction of azetidine with 2,3-difluorobenzyl halides under basic conditions. One common method involves the use of sodium hydride (NaH) as a base to deprotonate the azetidine, followed by nucleophilic substitution with 2,3-difluorobenzyl bromide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

3-(2,3-Difluorobenzyl)azetidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-(2,3-Difluorobenzyl)azetidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorobenzyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluorobenzyl group enhances its binding affinity to certain biological targets, potentially leading to inhibitory or modulatory effects on enzymatic activity. The hydroxyl group at the 3-position can form hydrogen bonds with active site residues, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

3-(2,3-Difluorobenzyl)azetidin-3-ol can be compared with other azetidine derivatives, such as:

    3-(2,4-Difluorobenzyl)azetidin-3-ol: Similar structure but with fluorine atoms at different positions, leading to different chemical properties.

    3-(2,3-Dichlorobenzyl)azetidin-3-ol: Chlorine atoms instead of fluorine, which can affect the compound’s reactivity and biological activity.

    3-(2,3-Difluorophenyl)azetidin-3-ol: Lacks the benzyl group, resulting in different steric and electronic effects.

These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of the difluorobenzyl group.

Properties

Molecular Formula

C10H11F2NO

Molecular Weight

199.20 g/mol

IUPAC Name

3-[(2,3-difluorophenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C10H11F2NO/c11-8-3-1-2-7(9(8)12)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2

InChI Key

BWJDSIVOKZBQRN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=C(C(=CC=C2)F)F)O

Origin of Product

United States

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